molecular formula C3H2N4S B2530803 5-Amino-1,3,4-thiadiazole-2-carbonitrile CAS No. 1782071-20-8

5-Amino-1,3,4-thiadiazole-2-carbonitrile

Cat. No. B2530803
CAS RN: 1782071-20-8
M. Wt: 126.14
InChI Key: YWGJXGCTEPVJNM-UHFFFAOYSA-N
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Description

“5-Amino-1,3,4-thiadiazole-2-carbonitrile” is a chemical compound with the molecular formula C3H2N4S. It has an average mass of 126.140 Da and a monoisotopic mass of 126.000015 Da .


Synthesis Analysis

A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed by the reaction of isothiocyanates with amidines . This protocol is free of metal, catalyst, and iodine and involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives with excellent to good yields .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.8±3.0 kJ/mol and a flash point of 145.3±23.2 °C . The compound has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Future Directions

The development of novel and promising fungicides and bactericides is still an urgent task . 1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Therefore, “5-Amino-1,3,4-thiadiazole-2-carbonitrile” and its derivatives could have potential applications in these areas.

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S/c4-1-2-6-7-3(5)8-2/h(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGJXGCTEPVJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-thiadiazole-2-carbonitrile

CAS RN

1782071-20-8
Record name 5-amino-1,3,4-thiadiazole-2-carbonitrile
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